molecular formula C18H22N2O7S2 B2664613 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4-dimethoxybenzenesulfonamide CAS No. 941985-92-8

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4-dimethoxybenzenesulfonamide

Cat. No.: B2664613
CAS No.: 941985-92-8
M. Wt: 442.5
InChI Key: XKKJSUIUFWTXED-UHFFFAOYSA-N
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Description

“N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4-dimethoxybenzenesulfonamide” is a small molecule with the molecular formula C23H27N5O3S . It has an average mass of 453.557 Da and a monoisotopic mass of 453.183472 Da . This compound belongs to the class of organic compounds known as phenylpiperidines, which are compounds containing a phenylpiperidine skeleton, consisting of a piperidine bound to a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound includes a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . The InChI representation of the molecule is InChI=1S/C23H27N5O3S/c29-22(15-17-5-7-18(8-6-17)27-11-2-1-3-12-27)24-23-20-16-19(9-10-21(20)25-26-23)28-13-4-14-32(28,30)31/h5-10,16H,1-4,11-15H2,(H2,24,25,26,29) .


Physical and Chemical Properties Analysis

This compound has a topological polar surface area of 107 Ų . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has 5 rotatable bonds . The XLogP3-AA value of the compound is 2.9 , which gives an indication of its lipophilicity.

Scientific Research Applications

Antihyperglycemic Agents

Clinical trials have investigated the efficacy of related sulfonamide compounds as oral antihyperglycemic agents. These studies reveal the potential of such chemicals in managing diabetes mellitus by comparing their effects to placebos. The findings suggest that these compounds may serve as effective treatments for diabetes, indicating the broader utility of sulfonamide derivatives in medicinal chemistry for metabolic disorder interventions (Choi & Kreines, 1968).

Antimicrobial and Antifungal Applications

Some derivatives have been evaluated for their antimicrobial and antifungal properties. For example, miconazole, a compound within the same chemical family, has been used to treat fungal infections, showcasing the potential of sulfonamide derivatives in developing treatments against a variety of pathogens. This suggests that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4-dimethoxybenzenesulfonamide might also possess antimicrobial or antifungal capabilities, subject to specific research and development processes (Roed‐Petersen, 1975).

Psychoactive Compound Research

The research into the effects and toxicology of psychoactive substances, including those structurally related to the compound , highlights the importance of understanding the pharmacokinetics, pharmacodynamics, and toxicological profiles of new chemical entities. Such studies are crucial for assessing the safety and therapeutic potential of compounds before their clinical application (Poklis et al., 2014).

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O7S2/c1-25-14-6-8-18(17(12-14)27-3)29(23,24)19-15-11-13(5-7-16(15)26-2)20-9-4-10-28(20,21)22/h5-8,11-12,19H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKJSUIUFWTXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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